(2S)-2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide (2S)-2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide
Brand Name: Vulcanchem
CAS No.: 1391068-07-7
VCID: VC21144922
InChI: InChI=1S/C10H13NO3/c1-11(14-2)10(13)9(12)8-6-4-3-5-7-8/h3-7,9,12H,1-2H3/t9-/m0/s1
SMILES: CN(C(=O)C(C1=CC=CC=C1)O)OC
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol

(2S)-2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide

CAS No.: 1391068-07-7

Cat. No.: VC21144922

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide - 1391068-07-7

Specification

CAS No. 1391068-07-7
Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
IUPAC Name (2S)-2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide
Standard InChI InChI=1S/C10H13NO3/c1-11(14-2)10(13)9(12)8-6-4-3-5-7-8/h3-7,9,12H,1-2H3/t9-/m0/s1
Standard InChI Key GDEKHSQWWGCDRA-VIFPVBQESA-N
Isomeric SMILES CN(C(=O)[C@H](C1=CC=CC=C1)O)OC
SMILES CN(C(=O)C(C1=CC=CC=C1)O)OC
Canonical SMILES CN(C(=O)C(C1=CC=CC=C1)O)OC

Introduction

The compound "(2S)-2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide" is a chiral organic molecule belonging to the class of phenylacetamides. This compound features a hydroxyl group, a methoxy functional group, and a methylated amide structure attached to a phenyl ring. Its stereochemistry, indicated by the (2S) configuration, suggests its potential for enantioselective applications in biological and chemical processes.

Synthesis

The synthesis of (2S)-2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide typically involves:

  • Starting Materials: Phenylacetic acid derivatives and methylamine.

  • Key Reactions:

    • Esterification or amidation to introduce the amide group.

    • Enantioselective hydroxylation at the α-position relative to the phenyl ring.

    • Methoxylation to form the N-methoxy group.

These reactions are often catalyzed by chiral reagents or enzymes to ensure stereochemical purity.

Applications

The compound's structural motifs allow for diverse applications:

  • Pharmaceuticals: The phenylacetamide backbone is common in drugs, suggesting potential as an intermediate for synthesizing bioactive molecules.

  • Catalysis: The hydroxyl group may participate in hydrogen bonding, making it useful in catalytic systems.

  • Material Science: Its amphiphilic nature could be explored in designing surfactants or polymers.

Research Findings

Research on structurally similar compounds provides insights into potential properties:

  • Hydrogen Bonding: The hydroxyl group forms intermolecular hydrogen bonds, stabilizing crystal structures .

  • Chirality Impact: The (2S) configuration may influence interactions with biological targets, enhancing specificity.

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